molecular formula C17H17N3O B116374 c-Desmethylondansetron CAS No. 99614-03-6

c-Desmethylondansetron

Cat. No. B116374
CAS RN: 99614-03-6
M. Wt: 279.34 g/mol
InChI Key: KPSGSRBENRBWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

C-Desmethylondansetron has several physical and chemical properties. It has a density of 1.3±0.1 g/cm3, a boiling point of 550.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . Other properties such as the index of refraction, molar refractivity, and polar surface area can also be analyzed .

Scientific Research Applications

Biochemical Research Applications

The understanding of sterol markers in marine and terrigenous organic matter highlights the complexity of organic compounds' roles in different environments. This research suggests that similar compounds, including derivatives like c-Desmethylondansetron, could have specific markers or effects in biological systems that are yet to be fully explored (Volkman, 1986).

Metabolic Pathway Studies

The metabolism of isoflavones and their derivatives in the human body can yield various metabolites with distinct biological activities. O-Desmethylangolensin, a metabolite of daidzein (an isoflavone), has been studied for its health implications. Research in this area can provide a framework for studying c-Desmethylondansetron's metabolism and potential health effects, highlighting the importance of understanding individual differences in metabolite production and their biological impacts (Frankenfeld, 2011).

Drug Development and Evaluation

The development of drug-eluting stents and the evaluation of their performance in clinical settings offer insights into how new compounds, such as c-Desmethylondansetron, could be evaluated for therapeutic efficacy and safety. This research underscores the importance of technological advancements in drug delivery systems and the need for comprehensive studies to assess new therapeutic agents' clinical outcomes (Banerjee, 2013).

Environmental Applications

The sequestration of bio-char in terrestrial ecosystems as a method for atmospheric CO2 reduction presents a unique application of carbon-based compounds for environmental benefits. This research suggests potential avenues for exploring how derivatives of complex organic molecules, like c-Desmethylondansetron, could be utilized in environmental science, particularly in carbon capture and soil enhancement strategies (Lehmann, Gaunt, & Rondón, 2006).

Safety And Hazards

The safety data sheet for c-Desmethylondansetron suggests that exposure should be avoided and personal protective equipment should be used when handling the compound . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

3-(imidazol-1-ylmethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-19-14-5-3-2-4-13(14)16-15(19)7-6-12(17(16)21)10-20-9-8-18-11-20/h2-5,8-9,11-12H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSGSRBENRBWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901150689
Record name 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

c-Desmethylondansetron

CAS RN

99614-03-6
Record name 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99614-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name c-Desmethylondansetron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C-DESMETHYLONDANSETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89VRC1322N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.